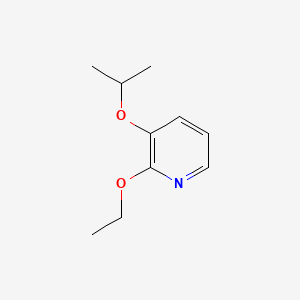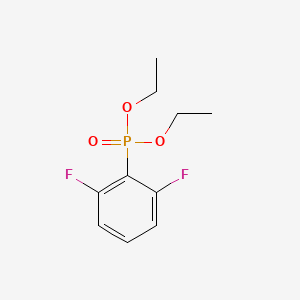
(2,6-Difluorophenyl)phosphonic acid diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,6-Difluorophenyl)phosphonic acid diethyl ester” is a diethyl ester derivative of (2,6-difluorophenyl)phosphonic acid . It is typically used as an intermediate in the synthesis of various organic compounds . This compound is often used in the pharmaceutical and agrochemical industries as a building block for the production of products such as insecticides, herbicides, and pharmaceutical drugs .
Molecular Structure Analysis
The molecular formula of “(2,6-Difluorophenyl)phosphonic acid diethyl ester” is C10H13F2O3P . It has an average mass of 250.179 Da and a monoisotopic mass of 250.057037 Da .Physical And Chemical Properties Analysis
“(2,6-Difluorophenyl)phosphonic acid diethyl ester” is a colorless, odorless liquid at room temperature . The exact physical and chemical properties such as density, boiling point, melting point, and flash point are not provided in the search results.Safety And Hazards
Propiedades
IUPAC Name |
2-diethoxyphosphoryl-1,3-difluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2O3P/c1-3-14-16(13,15-4-2)10-8(11)6-5-7-9(10)12/h5-7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBABHFKIFZWWAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=C(C=CC=C1F)F)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluorophenyl)phosphonic acid diethyl ester | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B580938.png)
![8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B580939.png)
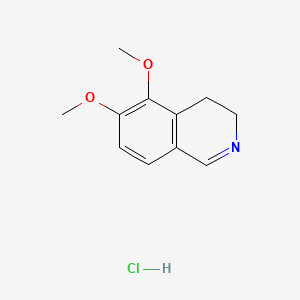
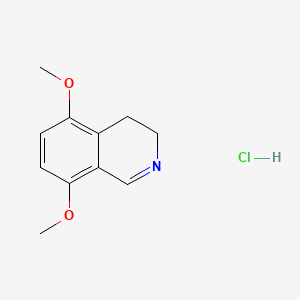
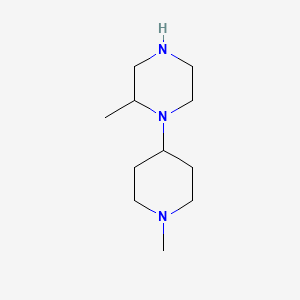
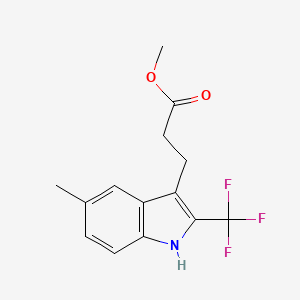
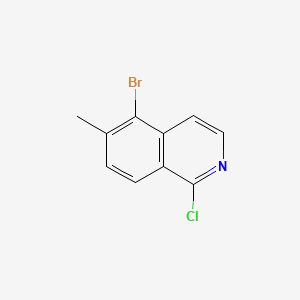
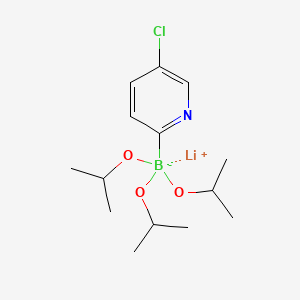
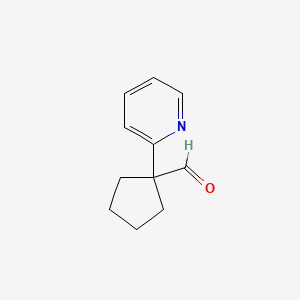

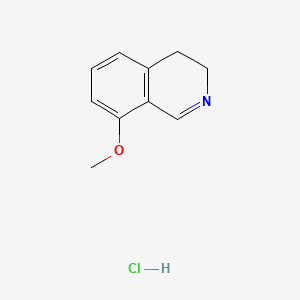
![tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B580953.png)
